Comparative Physicochemical Profile: LogP and PSA of 4-(1H-Pyrazol-1-yl)benzylamine vs. Positional Isomers
4-(1H-Pyrazol-1-yl)benzylamine exhibits a computed LogP of 2.03130 and a Polar Surface Area (PSA) of 43.84 Ų . In contrast, its positional isomer, 4-(1H-pyrazol-1-yl)aniline (the aniline analog lacking the methylene spacer), has a reported LogP of 0.83, representing a >1.2 log unit difference in lipophilicity . This substantial difference in LogP has direct implications for passive membrane permeability and distribution, making the benzylamine derivative significantly more lipophilic and potentially better suited for crossing biological barriers .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.03130 |
| Comparator Or Baseline | 4-(1H-Pyrazol-1-yl)aniline; LogP = 0.83 |
| Quantified Difference | Δ LogP = +1.20 (more lipophilic) |
| Conditions | Computed values (XLogP3 / standard methods) from authoritative chemical databases |
Why This Matters
This quantitative difference in LogP directly impacts compound selection for cell-based assays or in vivo studies, where a higher LogP can enhance membrane permeability but may also increase non-specific binding; researchers must procure the correct analog to maintain consistent ADME properties within a chemical series.
